molecular formula C20H19ClN2O3S B1666414 A-867744 CAS No. 1000279-69-5

A-867744

Katalognummer: B1666414
CAS-Nummer: 1000279-69-5
Molekulargewicht: 402.9 g/mol
InChI-Schlüssel: ABACVOXFUHDKNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

One of the primary applications of A-867744 is in the enhancement of cognitive functions. Research indicates that it can improve short-term episodic and working memory deficits in preclinical models of cognitive dysfunction, particularly in conditions like Alzheimer's disease and schizophrenia .

Case Study: Cognitive Deficits in Alzheimer's Disease

  • Objective: To evaluate the efficacy of this compound in improving cognitive performance.
  • Method: Administration of this compound in rodent models exhibiting cognitive deficits.
  • Results: Significant improvement was observed in memory tasks, with enhanced cholinergic signaling noted in hippocampal neurons .

Neuroprotection

This compound has shown potential neuroprotective effects by reducing neuronal desensitization and promoting recovery from inhibition. This characteristic is particularly beneficial for conditions where neuronal excitability is compromised .

Case Study: Neuroprotective Effects

  • Objective: Assess neuroprotective properties in models of neurodegeneration.
  • Method: Application of this compound in models mimicking neurodegenerative diseases.
  • Results: Reduced neuronal death and improved synaptic plasticity were documented, suggesting its role in protecting against neurodegenerative processes .

Psychiatric Disorders

The modulation of α7 nAChRs by this compound also extends to potential therapeutic applications for psychiatric disorders such as schizophrenia. Its ability to enhance cholinergic transmission may alleviate some cognitive deficits associated with these conditions .

Case Study: Schizophrenia Models

  • Objective: Investigate the effects on cognitive deficits related to schizophrenia.
  • Method: Behavioral assessments following treatment with this compound.
  • Results: Improvements were noted in tasks assessing attention and working memory, indicating its promise as a treatment option .

Data Tables

Parameter Value
EC50 (Potentiation)~1 µM
IC50 (Inhibition)Not applicable
Brain:Plasma Ratio~1.5
Solubility in DMSO40.29 mg/mL
Solubility in Ethanol4.03 mg/mL

Wirkmechanismus

Target of Action

A-867744 is a positive allosteric modulator of the α7 nicotinic acetylcholine receptors (nAChRs) . The α7 nAChRs are pentameric ligand-gated ion channels that play a crucial role in transmitting signals in the brain .

Mode of Action

As a positive allosteric modulator, this compound enhances the response of α7 nAChRs to their agonist, acetylcholine . It does this by binding to a site on the receptor that is distinct from the orthosteric (primary) site where the neurotransmitter acetylcholine binds . This binding changes the receptor’s conformation, increasing its response to acetylcholine .

Biochemical Pathways

The α7 nAChRs, upon activation, allow the flow of ions across the neuronal membrane, leading to depolarization and the initiation of an electrical signal . By enhancing the response of α7 nAChRs to acetylcholine, this compound can potentiate this signal, affecting various downstream pathways involved in cognition and other neurological functions .

Pharmacokinetics

The pharmacokinetic properties of this compound are characterized by a low plasma clearance rate and a distribution volume that is acceptable across species . The terminal elimination half-life ranges from 1.0 to 1.7 hours . The bioavailability in rats is 83%, while it is lower in dogs and monkeys, at 55% and 68% respectively . These properties suggest that this compound has acceptable pharmacokinetic characteristics across species, with brain levels sufficient to modulate α7 nAChRs .

Result of Action

The potentiation of α7 nAChRs by this compound can enhance cognitive function, making this compound a potential therapeutic agent for disorders characterized by cognitive deficits, such as Alzheimer’s disease and schizophrenia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds that bind to α7 nAChRs can affect its activity . Furthermore, factors that affect the levels of acetylcholine in the brain, such as the activity of acetylcholinesterase, the enzyme that breaks down acetylcholine, can also influence the efficacy of this compound .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von A-867744 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, 4-(5-(4-Chlorphenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzolsulfonamid . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Die endgültige Verbindung wird mit Techniken wie Umkristallisation oder Chromatographie gereinigt, um eine hohe Reinheit zu erreichen .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Kosteneffektivität optimiert und umfasst oft automatisierte Systeme zur Reaktionsüberwachung und Produktreinigung . Die Verbindung wird unter kontrollierten Bedingungen hergestellt, um Konsistenz und Qualität zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

A-867744 unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion zu Alkoholen oder Aminen führen kann .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von A-867744

This compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für α7-nikotinische Acetylcholinrezeptoren. Es hat ein ausgeprägtes pharmakologisches Profil im Vergleich zu anderen Modulatoren, was es zu einer wertvollen Verbindung für die Forschung macht .

Biologische Aktivität

A-867744, chemically known as 4-[5-(4-Chlorophenyl)-2-methyl-3-(1-oxopropyl)-1H-pyrrol-1-yl]benzenesulfonamide, is a novel compound recognized for its biological activity as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention due to its potential therapeutic applications in cognitive disorders such as schizophrenia and Alzheimer's disease.

This compound functions primarily as a type II PAM of α7 nAChRs. It enhances acetylcholine (ACh)-evoked currents, showing an IC50 value of approximately 0.98 μM for human receptors and 1.12 μM for rat receptors . The compound exhibits a unique pharmacological profile, differentiating it from other PAMs like TQS and PNU-120596.

Key Pharmacological Properties:

  • Potentiation of ACh Responses : this compound significantly increases the potency and efficacy of ACh at α7 nAChRs, leading to enhanced synaptic transmission .
  • Reduced Desensitization : It slows down receptor desensitization, allowing prolonged receptor activity in response to agonists .
  • Selective Activity : The compound does not activate or displace binding at other nAChR subtypes (e.g., α3β4 or α4β2), indicating a selective interaction with the α7 subtype .

Electrophysiological Studies

Electrophysiological studies have demonstrated that this compound can potentiate ACh-induced currents in various neuronal models. For instance, in experiments using rat hippocampal neurons, this compound increased choline-induced α7 currents and improved recovery from inhibition .

Case Studies and Research Findings

Several studies have explored the effects of this compound on cognitive functions:

  • Cognitive Enhancement in Animal Models :
    • In preclinical models, this compound exhibited pro-cognitive effects, improving working memory and episodic memory deficits .
    • Behavioral assays indicated enhanced performance in tasks assessing short-term memory and spatial learning among treated rodents .
  • Clinical Relevance :
    • Phase 1 clinical trials have indicated that derivatives of this compound demonstrate safety profiles and significant brain penetration, suggesting potential for treating cognitive impairments associated with neurodegenerative diseases .

Comparative Analysis with Other PAMs

The following table summarizes key characteristics of this compound compared to other known PAMs:

CompoundTypeIC50 (μM)Unique Features
This compoundType II PAM0.98Selective for α7 nAChRs; slows desensitization
TQSType II PAM0.32Similar potentiation but different binding profile
PNU-120596Type II PAM0.49Known for enhancing cognitive functions

Eigenschaften

IUPAC Name

4-[5-(4-chlorophenyl)-2-methyl-3-propanoylpyrrol-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-3-20(24)18-12-19(14-4-6-15(21)7-5-14)23(13(18)2)16-8-10-17(11-9-16)27(22,25)26/h4-12H,3H2,1-2H3,(H2,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABACVOXFUHDKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(N(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20142875
Record name A-867744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000279-69-5
Record name A-867744
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000279695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-867744
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20142875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-867744
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6NW23A765
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-867744
Reactant of Route 2
A-867744
Reactant of Route 3
A-867744
Reactant of Route 4
A-867744
Reactant of Route 5
Reactant of Route 5
A-867744
Reactant of Route 6
Reactant of Route 6
A-867744
Customer
Q & A

Q1: What makes the interaction of A-867744 with α7 nicotinic acetylcholine receptors (nAChRs) unique compared to other positive allosteric modulators (PAMs)?

A1: this compound distinguishes itself from other type II α7 PAMs in several key ways. Firstly, while it potently enhances acetylcholine (ACh)-evoked currents, it doesn't exhibit the typical secondary component seen with other PAMs like TQS []. Secondly, this compound uniquely displaces the binding of the agonist -2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane (A-585539) to rat cortex α7* nAChRs, suggesting a distinct binding interaction []. Finally, kinetic analysis reveals this compound demonstrates a type I-like modulation during brief agonist pulses, unlike the prolonged activation typical of type II PAMs, suggesting a unique mechanism despite being classified as type II [].

Q2: What is the significance of this compound's ability to enhance both peak current responses and the duration of channel opening in α7 nAChRs?

A2: this compound's ability to both augment and prolong α7 nAChR activation holds therapeutic potential. By increasing the amplitude of agonist-evoked currents, it can amplify the physiological effects of acetylcholine. Furthermore, by reducing receptor desensitization and prolonging channel opening, this compound may enhance the duration of these effects [, ]. This dual action makes it a promising candidate for investigating treatments for cognitive deficits in conditions like Alzheimer's disease and schizophrenia [].

Q3: Were any cytotoxic effects observed with this compound, and what is the significance of these findings?

A3: Importantly, research indicates that this compound, even at concentrations that effectively modulate α7 nAChR activity, did not exhibit cytotoxic effects in PC12 cells or rat cortical neurons []. This lack of toxicity is particularly noteworthy because the prolonged channel opening induced by type II PAMs like this compound had raised concerns about potential calcium-induced toxicity []. These findings support the potential of this compound as a therapeutic agent, though further research is needed to fully assess its safety profile.

Q4: What in vivo studies have been conducted on this compound, and what do they suggest about its therapeutic potential?

A4: this compound exhibits a favorable pharmacokinetic profile across species, achieving sufficient brain concentrations to effectively modulate α7 nAChRs []. In a rodent model of sensory gating, which is often impaired in schizophrenia, this compound successfully normalized gating deficits []. While this preclinical data is promising, further research, including studies in higher-order animals and eventually human clinical trials, are needed to confirm its efficacy and safety for treating cognitive impairments.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.